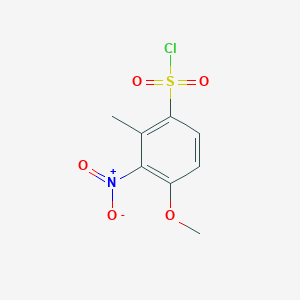
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol . It is characterized by the presence of a methoxy group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
The synthesis of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride typically involves the nitration of 4-methoxy-2-methylbenzenesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
類似化合物との比較
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride can be compared with similar compounds such as:
4-Methoxy-2-nitrobenzenesulfonyl chloride: Lacks the methyl group but has similar reactivity.
4-Methyl-3-nitrobenzenesulfonyl chloride: Lacks the methoxy group but has similar reactivity.
2-Methoxy-4-nitrobenzenesulfonyl chloride: Has the methoxy and nitro groups in different positions on the benzene ring.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the variations in their functional groups and positions on the benzene ring.
生物活性
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. Its structure incorporates a sulfonyl chloride functional group, which is known for its reactivity and potential biological applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound can be characterized by its molecular formula C10H10ClN2O4S. The presence of the methoxy and nitro groups contributes to its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN2O4S |
| Molecular Weight | 288.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a versatile electrophile in biochemical pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways by forming covalent bonds with nucleophilic residues.
- Modulation of Signaling Pathways: It may influence signaling cascades by altering protein interactions or modifying receptor activities.
Biological Activities
Recent studies have explored the compound's potential as an anti-inflammatory and anticancer agent. Notably, its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Case Studies
-
Anti-Cancer Activity:
A study evaluated various nitrobenzenesulfonamide derivatives, including this compound, for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values in the micromolar range . -
Anti-Inflammatory Properties:
Another investigation focused on the anti-inflammatory effects of sulfonamide compounds. The study found that this compound reduced pro-inflammatory cytokine production in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Toxicological Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicity assessments indicate that the compound can cause skin burns and eye damage upon contact due to its corrosive nature . Therefore, appropriate safety measures should be implemented during handling.
特性
IUPAC Name |
4-methoxy-2-methyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c1-5-7(16(9,13)14)4-3-6(15-2)8(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNPTLHMBQUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














